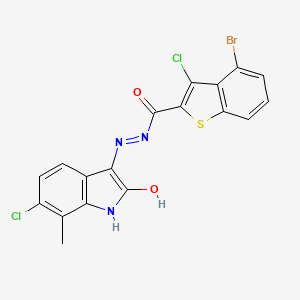

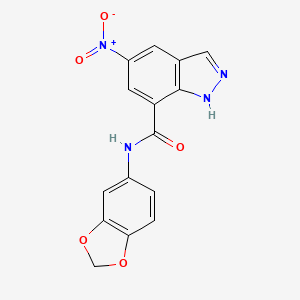

N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide, also known as GW-501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Mécanisme D'action

N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide exerts its pharmacological effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding to PPARδ, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide induces conformational changes in the receptor, leading to the recruitment of coactivators and the subsequent activation of target genes. This results in increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, as well as decreased inflammation and oxidative stress.

Biochemical and Physiological Effects

N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been shown to exert a wide range of biochemical and physiological effects in various cell types and tissues. In adipocytes, this compound promotes lipid mobilization and oxidation, leading to reduced adiposity and improved insulin sensitivity. In skeletal muscle, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide enhances glucose uptake and oxidative metabolism, resulting in increased endurance and exercise capacity. In the liver, this compound reduces lipid accumulation and inflammation, leading to improved hepatic function. Moreover, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been reported to exert anti-inflammatory and anti-oxidative effects in various cell types, including endothelial cells and macrophages.

Avantages Et Limitations Des Expériences En Laboratoire

N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. Moreover, this compound can be administered orally, making it easy to use in animal studies. However, there are also some limitations to the use of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide in laboratory experiments. For example, this compound has been reported to exhibit species-specific effects, with some of its pharmacological effects being observed only in rodents and not in humans. Moreover, the long-term safety and potential side effects of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide are not fully understood, and further studies are needed to address these issues.

Orientations Futures

There are several future directions for the research on N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide. First, more studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, as well as its potential side effects and long-term safety. Second, further investigations are needed to explore the potential applications of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide in various fields of scientific research, such as metabolic disorders, cancer, and cardiovascular diseases. Third, the development of more selective and potent PPARδ agonists may provide new opportunities for the treatment of various diseases. Fourth, the use of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new methods for the synthesis and purification of N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide may lead to more efficient and cost-effective production of this compound for research purposes.

Conclusion

In conclusion, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound exerts its pharmacological effects by activating PPARδ, leading to improved lipid metabolism, glucose homeostasis, and inflammation. N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been shown to have several advantages for laboratory experiments, but also some limitations that need to be addressed. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, as well as its potential applications and future directions for research.

Méthodes De Synthèse

N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1,3-benzodioxole, which is then reacted with 5-nitro-1H-indazole-7-carboxylic acid to yield the desired compound. The final product is purified by column chromatography and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including metabolic disorders, cancer, and cardiovascular diseases. In particular, this compound has been shown to improve lipid metabolism and insulin sensitivity, reduce inflammation, and promote mitochondrial biogenesis and oxidative metabolism. Moreover, N-1,3-benzodioxol-5-yl-5-nitro-1H-indazole-7-carboxamide has been reported to exhibit anti-tumor activity in preclinical models of breast cancer, colon cancer, and melanoma. Additionally, this compound has been investigated for its potential cardioprotective effects, as it has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O5/c20-15(17-9-1-2-12-13(4-9)24-7-23-12)11-5-10(19(21)22)3-8-6-16-18-14(8)11/h1-6H,7H2,(H,16,18)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTNYRJPWXGPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-5-nitro-1H-indazole-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-(3,4-diethoxyphenyl)-1-[(2-phenylethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6061626.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6061637.png)

![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)

![3-(2-furyl)-10-hexanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6061652.png)

![ethyl 3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6061657.png)

![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6061672.png)

![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)

![(3-chlorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6061692.png)

![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6061702.png)